1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1429417-95-7
VCID: VC5473117
InChI: InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3
SMILES: CC1=C(N(N=C1)CCF)C=O
Molecular Formula: C7H9FN2O
Molecular Weight: 156.16

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

CAS No.: 1429417-95-7

Cat. No.: VC5473117

Molecular Formula: C7H9FN2O

Molecular Weight: 156.16

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde - 1429417-95-7

Specification

CAS No. 1429417-95-7
Molecular Formula C7H9FN2O
Molecular Weight 156.16
IUPAC Name 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3
Standard InChI Key LPIXGNBKNDBYSP-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)CCF)C=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1429417-95-7) has the molecular formula C₇H₉FN₂O and a molecular weight of 168.16 g/mol . Its IUPAC name, 2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde, reflects the substitution pattern: a 2-fluoroethyl group at the N-1 position, a methyl group at C-4, and a carbaldehyde at C-5 (Figure 1). The presence of fluorine enhances electronegativity and metabolic stability, while the aldehyde group enables diverse derivatization .

Table 1: Key physicochemical properties

PropertyValueSource
CAS Number1429417-95-7
Molecular FormulaC₇H₉FN₂O
Molecular Weight168.16 g/mol
IUPAC Name2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde
SMILESCC1=C(N(N=C1)CCF)C=O

Spectral Data

Nuclear magnetic resonance (NMR) studies of analogous pyrazole carbaldehydes reveal distinct signals for the aldehyde proton (δ 9.65–9.24 ppm) and pyrazole ring protons (δ 7.92–8.12 ppm) . The fluorine atom induces deshielding effects, as observed in 19F-NMR spectra of related compounds . Infrared (IR) spectroscopy typically shows a strong absorption band near 1700 cm⁻¹, corresponding to the C=O stretch of the aldehyde group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multicomponent reactions (MCRs) involving pyrazole precursors. A representative method involves:

  • Pyrazole ring formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Fluoroethylation: Introducing the 2-fluoroethyl group using fluoroethyl halides or triflates under basic conditions .

  • Aldehyde functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .

For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a starting material in MCRs to generate boron-containing fluorescent derivatives . While specific details for 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde are scarce, its synthesis likely follows analogous pathways with tailored substituents .

Optimization Challenges

Key challenges include:

  • Low yields (15–30%) due to competing side reactions during fluoroethylation .

  • Purification difficulties caused by the compound’s sensitivity to moisture and light .

  • Discontinued production, as noted by CYMIT QUÍMICA in 2019, possibly due to limited demand or regulatory hurdles .

Applications in Research

Fluorescent Materials

Recent studies demonstrate that pyrazole carbaldehydes form iminoboronates with aggregation-induced emission (AIE) properties. For instance, reacting 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde with boronic acids yields complexes emitting green light (λₑₘ = 531 nm) with quantum yields up to 4.3% . These materials show promise in optoelectronics and bioimaging .

Table 2: Photophysical properties of pyrazole-derived iminoboronates

Compoundλₐᵦₛ (nm)λₑₘ (nm)Quantum Yield (%)
4a2555313.1
4k2595394.3

Pharmaceutical Intermediates

The carbaldehyde group facilitates Schiff base formation, enabling conjugation with amines or hydrazines to create antimicrobial or anticancer agents. Fluorine’s electron-withdrawing effects improve membrane permeability, enhancing drug-like properties .

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